2-Iodo-3,5-dimethylpyrazine
Description
2-Iodo-3,5-dimethylpyrazine is a halogenated pyrazine derivative featuring an iodine atom at the 2-position and methyl groups at the 3- and 5-positions of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds known for their role in flavor and fragrance chemistry, often contributing nutty, roasted, or earthy notes. Instead, the literature focuses on analogs with methoxy, ethyl, or other alkyl substituents. This article compares these structurally related compounds, highlighting their properties, applications, and research findings.
Properties
IUPAC Name |
2-iodo-3,5-dimethylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROPUYBEEZUNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,5-dimethylpyrazine typically involves the iodination of 3,5-dimethylpyrazine. One common method includes the reaction of 3,5-dimethylpyrazine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with an amine might yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-3,5-dimethylpyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-3,5-dimethylpyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, it might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methoxy-3,5-dimethylpyrazine
2-Ethyl-3,5-dimethylpyrazine
- Molecular Formula : C₈H₁₂N₂ (inferred).
- Odor Profile: Almond-like, roasted, nutty, and "barbecue" notes .
- Threshold/OAV : Odor Activity Value (OAV) up to 4,856.75 in roasted hemp seed oil .
- Applications: Food Flavors: Key aroma in roasted sunflower seeds, coffee, Douchi (fermented soybeans), and sauced pork . Pest Control: Mimics alarm pheromones in Solenopsis invicta (fire ants), enhancing bait efficacy . Tea Aroma: Contributes to caramel and roasted notes in Dong Ding Oolong tea .
- Formation: Generated via Maillard reaction and Strecker degradation of amino acids (e.g., alanine, threonine) under thermal processing .
3-Ethyl-2,5-dimethylpyrazine
- Molecular Formula : C₉H₁₄N₂ (inferred).
- Odor Profile : Burnt, sweet, nutty, and chocolate-like .
- Applications :
Data Table: Key Properties of Comparable Pyrazines
Research Findings and Industrial Relevance
Role of Substituents :
- Methoxy Group : Imparts musty, off-flavor characteristics (e.g., 2-methoxy-3,5-dimethylpyrazine in cork taint) .
- Ethyl Group : Enhances roasted, nutty aromas critical in food systems (e.g., 2-ethyl-3,5-dimethylpyrazine in roasted seeds and teas) .
Formation Pathways: Both 2-ethyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are formed via Maillard reaction and Strecker degradation, requiring temperatures >100°C and amino acid precursors (e.g., alanine, threonine) . Concentration correlates with roasting time and temperature; e.g., 2-ethyl-3,5-dimethylpyrazine in sunflower seeds increases from 0.19 μg/g (125°C, 30 min) to 3.89 μg/g (145°C, 60 min) .
Functional Applications :
Biological Activity
2-Iodo-3,5-dimethylpyrazine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyrazine, characterized by the presence of an iodine atom at the second position and two methyl groups at the third and fifth positions of the pyrazine ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The synthesis of this compound typically involves the iodination of 3,5-dimethylpyrazine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions are carefully controlled to optimize yield and purity.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C6H7IN2 | Iodine atom enhances reactivity in substitutions |
| 3,5-Dimethylpyrazine | C5H7N | Lacks iodine; less reactive |
| 2-Bromo-3,5-dimethylpyrazine | C6H7BrN | Bromine instead of iodine; different reactivity |
| 2-Chloro-3,5-dimethylpyrazine | C6H7ClN | Chlorine atom affects properties |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Properties
Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
2. Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. It is believed to interact with cellular pathways that regulate apoptosis and cell proliferation.
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the iodine atom plays a crucial role in enhancing its reactivity and ability to form complexes with biological targets. This may include binding to enzymes or receptors involved in critical cellular processes.
Case Studies
Several case studies have explored the biological activity of related compounds:
Case Study 1: Antimicrobial Activity
A study conducted on various alkylpyrazines, including derivatives similar to this compound, demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to be developed into new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
Research involving cancer cell lines indicated that compounds structurally related to this compound could induce apoptosis in cancer cells through the activation of intrinsic pathways. This suggests a promising avenue for further exploration in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
